Risedronic Acid Monoethyl Ester

Description

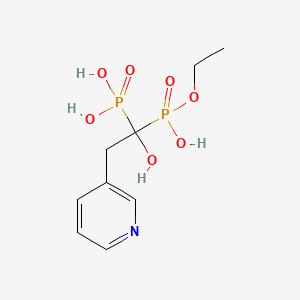

Structure

2D Structure

Properties

IUPAC Name |

[1-[ethoxy(hydroxy)phosphoryl]-1-hydroxy-2-pyridin-3-ylethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO7P2/c1-2-17-19(15,16)9(11,18(12,13)14)6-8-4-3-5-10-7-8/h3-5,7,11H,2,6H2,1H3,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZAWNBBFXHEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Risedronic Acid Monoethyl Ester

Chemical Synthesis Pathways for Monophosphonic Acid Esters

The synthesis of monophosphonic acid esters is a complex task due to the potential for simultaneous formation of both mono- and diesters. nih.gov Various strategies have been developed to selectively produce the monoester form.

Esterification Reactions of Phosphonic Acids

Direct esterification of phosphonic acids is a primary route to obtaining their corresponding esters. nih.gov However, achieving selective mono-esterification is challenging. Several methods have been explored to control the reaction outcome.

One approach involves the use of specific reagents that favor monoester formation. For instance, triethyl orthoacetate has been identified as an effective reagent and solvent for the selective monoesterification of phosphonic acids. nih.gov The reaction temperature plays a critical role; at lower temperatures (e.g., 30 °C), the monoester is formed preferentially via a 1,1-diethoxyethyl ester intermediate. nih.govnih.gov In contrast, higher temperatures tend to yield the diester. nih.gov The use of an excess of triethyl orthoacetate has been shown to be the optimal condition for this transformation. nih.gov

Other esterification methods include the use of chlorinated silica (B1680970) gel or dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification. nih.gov Partial hydrolysis of phosphonate (B1237965) diesters can also yield monoesters, though this requires careful control of reaction conditions to prevent complete hydrolysis back to the phosphonic acid. nih.gov

Table 1: Comparison of Esterification Methods for Monophosphonic Acid Esters

| Method | Reagents/Conditions | Selectivity for Monoester | Key Features | Reference |

| Orthoester Method | Triethyl orthoacetate, 30 °C | High | Temperature-dependent selectivity; no additional reagents needed. | nih.govnih.gov |

| DCC Coupling | Dicyclohexylcarbodiimide | Variable | Common coupling agent, but can lead to mixtures. | nih.gov |

| Partial Hydrolysis | Base hydrolysis of diester | Moderate | Requires precise control of stoichiometry and reaction time. | nih.gov |

Phosphorylation and Related Coupling Strategies

Phosphorylation strategies offer an alternative to direct esterification for forming P-O bonds in phosphonate esters. The Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate (like DIAD), is a versatile method for condensing a phosphonic acid with an alcohol. google.comacs.org This reaction proceeds with an inversion of stereochemistry at the alcohol's carbon center. google.com To achieve a phosphonic acid monoester, this method can be employed with a starting methyl phosphonate, followed by selective demethylation using a reagent like trimethylsilyl (B98337) bromide (TMSBr). google.com

Another strategy involves the activation of a phosphonate for coupling. For example, a phosphonate can be converted to a phosphoryl chloride, which then reacts with an alcohol. mdpi.com This classical approach is widely used in the synthesis of phosphonamidates and can be adapted for phosphonate esters. mdpi.com The McKenna dealkylation of a dialkyl phosphonate can yield a phosphonic acid, which can then be activated for coupling. mdpi.com

Formation Mechanisms of Risedronic Acid Monoethyl Ester as a Synthetic Byproduct or Impurity

This compound is primarily known as an impurity in the production of risedronic acid. clearsynth.com Its formation is linked to the specific reagents and conditions used in the synthesis of the parent bisphosphonate.

Analysis of Side Reactions in Risedronic Acid Synthesis

The synthesis of risedronic acid typically involves the reaction of 3-pyridylacetic acid with phosphorous acid and a phosphorus-halogenating agent like phosphorus trichloride (B1173362) (PCl₃) in a suitable solvent. google.commdpi.com One of the common methods for producing bisphosphonic acids is a one-pot reaction from the corresponding carboxylic acid. nih.gov

During these syntheses, the presence of alcohols, such as ethanol (B145695), can lead to the formation of ester byproducts. Ethanol may be present as a solvent, a co-reagent, or an impurity in the starting materials or solvents. In the acidic and high-temperature conditions of the reaction, esterification of one of the phosphonic acid groups can occur, resulting in the formation of this compound.

Factors Influencing Monoester Formation During Bisphosphonate Production

Several factors can influence the formation of monoester impurities during the synthesis of bisphosphonates like risedronic acid:

Presence of Alcohols: The most direct cause is the presence of the corresponding alcohol (in this case, ethanol) in the reaction mixture. This can arise from the use of ethanol as a solvent or from impurities in other reagents. environmentclearance.nic.in

Reaction Temperature: Higher reaction temperatures can promote esterification side reactions.

Acidity of the Reaction Medium: The acidic environment required for the bisphosphonation reaction can also catalyze the esterification of the phosphonic acid groups if an alcohol is present.

Purity of Reagents: The use of technical grade solvents or reagents that contain alcohol impurities can inadvertently introduce the necessary component for ester formation.

Work-up and Purification Procedures: The methods used to isolate and purify the final risedronic acid product can also influence the concentration of the monoethyl ester impurity. For instance, recrystallization from solvents containing ethanol could potentially lead to its formation.

Targeted Synthesis and Purification Strategies for this compound

While often an undesired byproduct, the targeted synthesis of this compound could be of interest for reference standard generation or for studying its specific properties.

A targeted synthesis would likely adapt the general methods for monophosphonic acid ester synthesis. A plausible route would involve the controlled esterification of risedronic acid with ethanol under conditions that favor mono-esterification, such as the triethyl orthoacetate method at a controlled temperature. nih.govnih.gov

Alternatively, a strategy involving protecting groups could be employed. One of the phosphonic acid groups of risedronic acid could be selectively protected, followed by esterification of the unprotected group with ethanol, and subsequent deprotection.

Purification of this compound from a mixture, such as a crude risedronic acid synthesis product, would likely involve chromatographic techniques. Given the polar nature of the compound, reversed-phase high-performance liquid chromatography (HPLC) with a suitable mobile phase would be a primary method for isolation and purification. The difference in polarity between the di-acid (risedronic acid) and the monoester would allow for their separation.

Development of Specific Reaction Conditions for Monoester Yield Optimization

The synthesis of this compound involves the esterification of one of the phosphonic acid groups of risedronic acid. Achieving a high yield of the monoester while minimizing the formation of the diester and unreacted starting material is the primary goal. The reaction conditions must be carefully controlled to favor mono-esterification.

Esterification of phosphonic acids can be achieved through various methods. One common approach is the reaction of the bisphosphonic acid with an alcohol in the presence of a suitable coupling agent or catalyst. For the synthesis of this compound, this would involve the reaction of risedronic acid with ethanol.

Several factors can influence the yield of the monoester:

Reactant Stoichiometry: The molar ratio of risedronic acid to ethanol is a critical parameter. An excess of ethanol would likely favor the formation of the diester. Therefore, a carefully controlled stoichiometry, potentially a 1:1 molar ratio or a slight excess of risedronic acid, would be investigated to optimize the yield of the monoester.

Catalyst: Acid catalysts are often employed in esterification reactions. However, in the case of risedronic acid, which itself is acidic, the choice of an external catalyst would need to be carefully considered to avoid unwanted side reactions. Alternatively, derivatizing agents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can be used for methylation, which could be adapted for ethylation. nih.govresearchgate.net

Temperature and Reaction Time: The reaction temperature and duration are interdependent variables that significantly impact the reaction kinetics and product distribution. Lower temperatures might favor mono-esterification by reducing the rate of the second esterification step. Optimization studies would involve monitoring the reaction progress over time at various temperatures to identify the optimal conditions for maximizing the monoester yield.

Solvent: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. For bisphosphonates, which are often hydrophilic, a polar aprotic solvent might be suitable. uef.fi

Table 1: Hypothetical Reaction Parameters for Monoester Yield Optimization

| Parameter | Range Explored | Optimal Condition (Hypothetical) | Rationale |

| Risedronic Acid:Ethanol (molar ratio) | 1:0.5 to 1:5 | 1:1.2 | To favor mono-esterification while ensuring sufficient reactant. |

| Catalyst | None, H₂SO₄, DCC | DCC | To activate the phosphonic acid for esterification. |

| Temperature (°C) | 25 - 100 | 40 | To provide sufficient energy for the reaction without promoting diester formation. |

| Reaction Time (hours) | 1 - 24 | 8 | To allow for completion of the mono-esterification while minimizing side reactions. |

| Solvent | Acetonitrile, DMF, DMSO | Acetonitrile | To provide a suitable reaction medium with good reactant solubility. |

This table is illustrative and based on general principles of esterification. Specific experimental data for this compound is not publicly available.

Chromatographic and Non-Chromatographic Purification Techniques

The purification of this compound from the reaction mixture, which may contain unreacted risedronic acid, the diethyl ester by-product, and other impurities, requires robust separation techniques.

Chromatographic Techniques:

Chromatography is a powerful tool for separating compounds with different physicochemical properties.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used technique for the analysis and purification of polar compounds. nih.govmdpi.com Due to the high polarity of bisphosphonates and their esters, derivatization is often employed to improve chromatographic retention and separation on standard C18 columns. nih.govnih.gov For preparative HPLC, a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) would likely be employed. nih.govmdpi.com Zwitterionic hydrophilic interaction liquid chromatography (HILIC) has also been shown to be effective for the separation of bisphosphonates and could be a viable option for purifying the monoethyl ester. mdpi.com

Ion-Exchange Chromatography: Given the anionic nature of the phosphonate groups, anion-exchange chromatography can be a highly effective purification method. researchgate.net The separation is based on the differential binding of the monoester, diester, and unreacted acid to the positively charged stationary phase. A salt gradient (e.g., NaCl or ammonium bicarbonate) would be used to elute the bound species.

High-Performance Countercurrent Chromatography (HPCCC): This is a preparative liquid-liquid chromatography technique that has been successfully used for the purification of medronic acid monoesters, a related class of compounds. nih.gov HPCCC avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample.

Table 2: Comparison of Chromatographic Purification Techniques

| Technique | Principle | Advantages | Potential Challenges |

| Reversed-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution, well-established technique. | Poor retention of highly polar compounds, may require derivatization. nih.govnih.gov |

| Ion-Exchange Chromatography | Electrostatic interactions between charged analytes and a charged stationary phase. | High capacity, excellent for separating charged molecules. | Can be sensitive to buffer pH and ionic strength. researchgate.net |

| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | Good retention of polar compounds without derivatization. mdpi.com | Can have longer equilibration times. |

| HPCCC | Partitioning between two immiscible liquid phases. | No solid support, minimizes sample loss due to adsorption. nih.gov | Can be less efficient for very similar compounds. |

Non-Chromatographic Purification Techniques:

Crystallization: If the this compound is a crystalline solid, fractional crystallization could be a viable and scalable purification method. This technique relies on differences in the solubility of the desired compound and impurities in a particular solvent system.

Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove major impurities. Anion-exchange SPE cartridges could selectively retain the acidic components (risedronic acid and its monoethyl ester) while allowing non-ionic impurities to pass through. nih.govnih.gov Elution with a suitable buffer or solvent system could then provide a partially purified product for further chromatographic polishing.

The choice of the most appropriate purification strategy will depend on the scale of the synthesis, the purity requirements, and the specific impurity profile of the crude product. A combination of non-chromatographic and chromatographic techniques often provides the most effective approach for obtaining highly pure this compound.

Synthesis and Derivatization

Synthetic Methodologies for this compound

The synthesis of phosphonate (B1237965) monoesters can be challenging due to the potential for di-esterification or hydrolysis. google.com General methods for preparing phosphonic acid monoesters often involve the selective esterification of a phosphonic acid or the selective dealkylation of a phosphonate diester. google.com

One plausible route for the synthesis of this compound would involve the controlled mono-esterification of risedronic acid using ethanol (B145695) in the presence of a suitable coupling agent. Another approach could be the partial hydrolysis of the corresponding diethyl ester of risedronic acid. The synthesis of related amino-gem-bisphosphonate esters has been an area of active research, with various methods being developed to achieve selective esterification. mdpi.com

Mass Spectrometry (MS) Techniques

Preparation of Related Analogs and Derivatives

The synthesis of analogs of this compound can provide valuable insights into structure-activity relationships. For instance, varying the ester group (e.g., methyl, propyl) or modifying the pyridinyl ring could be explored. The synthesis of bisphosphonate derivatives conjugated to other molecules, such as fluoroquinolones, has been reported, highlighting the versatility of these compounds as building blocks. acs.org The preparation of isotopically labeled versions, such as Risedronic acid-d4, is also important for analytical and metabolic studies. chemical-suppliers.eu

Analytical Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show signals for the ethyl group (a triplet and a quartet), the protons on the pyridine (B92270) ring, and the methylene (B1212753) protons. 13C NMR would provide information on all the carbon atoms in the molecule. 31P NMR is particularly informative for phosphorus-containing compounds and would show distinct signals for the two different phosphonate (B1237965) environments.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass and elemental composition of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as O-H (from the hydroxyl and phosphonic acid groups), C=O (if any impurities are present), P=O, and P-O-C bonds.

Chromatographic Methods

Chromatographic techniques are essential for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, would be a primary method for assessing the purity of the compound and for its quantification. The choice of column and mobile phase would be critical to achieve good separation from starting materials and byproducts.

Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of reaction progress and for preliminary purity assessment.

Computational and Theoretical Investigations of Risedronic Acid Monoethyl Ester

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of Risedronic Acid Monoethyl Ester can be understood at the molecular level. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electronic structure, charge distribution, and conformational possibilities. By employing techniques such as Density Functional Theory (DFT), researchers can model the behavior of this compound with a high degree of accuracy, providing insights that are often difficult to obtain through experimental means alone.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, frontier orbitals)

The electronic structure of a molecule is fundamental to its reactivity and chemical behavior. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com

For this compound, the introduction of the ethyl ester group is expected to subtly influence the electronic landscape compared to the parent Risedronic Acid. The electron-donating nature of the ethyl group can be anticipated to raise the energy of the HOMO and LUMO, potentially leading to a slight decrease in the HOMO-LUMO gap. This suggests a modest increase in reactivity.

The frontier molecular orbitals, HOMO and LUMO, are primarily localized on specific regions of the molecule. In the case of this compound, the HOMO is likely to have significant contributions from the phosphonate (B1237965) groups and the pyridine (B92270) ring, which are electron-rich centers. Conversely, the LUMO is expected to be distributed over the phosphonate groups and the pyridinium (B92312) ring, regions that can accommodate additional electron density.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT at the B3LYP/6-31G(d,p) level of theory. Actual values may vary based on the specific computational methodology and environmental conditions.)

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.5 eV |

Charge Distribution and Electrostatic Potential Mapping

In this compound, the ESP map would reveal distinct regions of charge localization. The phosphonate groups, with their oxygen atoms, are expected to be regions of high negative electrostatic potential, making them likely sites for interaction with cations or hydrogen bond donors. The pyridine nitrogen also contributes to a region of negative potential. In contrast, the hydrogen atoms of the phosphonate groups and the ethyl group, as well as the carbon backbone, will exhibit positive electrostatic potential.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it can adopt various conformations through the rotation of single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them, collectively known as the energy landscape. unipa.it Understanding the preferred conformations of this compound is crucial for predicting its shape and how it might interact with other molecules.

The central P-C-P backbone of this compound, along with the side chain containing the pyridine ring, allows for considerable conformational flexibility. The rotation around the C-C and C-P bonds will lead to a complex potential energy surface with multiple local minima. The presence of the ethyl ester group introduces additional rotational degrees of freedom.

Computational studies on related bisphosphonates have shown that the side chain can adopt various orientations relative to the phosphonate groups. nih.gov For this compound, it is expected that the most stable conformations will be those that minimize steric hindrance between the pyridine ring, the hydroxyl group, and the phosphonate and ethyl phosphonate groups, while maximizing favorable intramolecular interactions such as hydrogen bonding.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, interactions with the surrounding environment, and other time-dependent processes.

Conformational Dynamics in Solution

In a solution, this compound will not exist in a single, fixed conformation. Instead, it will constantly be in motion, transitioning between different low-energy conformations. MD simulations can track these conformational changes, revealing the flexibility of the molecule and the timescale of these motions.

Simulations of Risedronic Acid and its derivatives in aqueous solution have shown that the side chain can exhibit significant mobility. nih.govmdpi.com The pyridine ring can rotate and the alkyl chain can flex, allowing the molecule to explore a range of shapes. The ethyl ester group in this compound would also be expected to be mobile, with the ethyl chain rotating freely. These dynamic conformational changes are important as they can influence the molecule's ability to bind to specific sites.

Interaction with Solvent Molecules

The interaction of a solute with its solvent is a critical factor that influences its solubility, stability, and reactivity. MD simulations can explicitly model the interactions between this compound and surrounding water molecules.

These simulations would show the formation of a hydration shell around the molecule. The polar regions of this compound, particularly the phosphonate and ethyl phosphonate groups, as well as the pyridine nitrogen, would form strong hydrogen bonds with water molecules. acs.org The non-polar parts of the molecule, such as the ethyl group, would have weaker interactions with water.

In Silico Prediction of Physico-Chemical Parameters (e.g., pKa, LogP, LogD – Theoretical)

In silico methods provide crucial, predictive insights into the physicochemical characteristics of molecules like this compound, guiding understanding of its potential behavior in biological systems. These computational tools estimate properties based on the molecule's structure, offering a theoretical foundation for its absorption, distribution, metabolism, and excretion (ADME) profile.

A key parameter is the acid dissociation constant (pKa), which indicates the ionization state of a molecule at various pH levels. This compound has several ionizable sites: two phosphonate hydroxyls and a pyridinium nitrogen. Computational models predict distinct pKa values for these functional groups. The first phosphonate hydroxyl is highly acidic, with a predicted pKa around 1.2. The pyridinium nitrogen is predicted to have a pKa of approximately 5.0, while the second phosphonate hydroxyl is less acidic, with a pKa of about 6.5. This suggests that at a physiological pH of 7.4, the phosphonate groups would be deprotonated and carry a negative charge.

The lipophilicity of a compound, a critical factor for membrane permeability, is measured by the partition coefficient (LogP) for the neutral form and the distribution coefficient (LogD) which accounts for all ionic forms at a specific pH. For this compound, the predicted LogP of the neutral molecule is approximately 1.5. However, due to its ionizable nature, the LogD is highly dependent on pH. At physiological pH 7.4, where the molecule is largely ionized, the predicted LogD value is significantly lower, around -2.0. This indicates a predominantly hydrophilic character, a common feature among bisphosphonate compounds. plos.org

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Description |

| pKa1 (Phosphonate) | ~1.2 | The acid dissociation constant for the most acidic phosphonate hydroxyl group. |

| pKa2 (Pyridinium) | ~5.0 | The acid dissociation constant for the pyridinium nitrogen. |

| pKa3 (Phosphonate) | ~6.5 | The acid dissociation constant for the second phosphonate hydroxyl group. |

| LogP | ~1.5 | The partition coefficient for the non-ionized form of the molecule, indicating its lipophilicity. |

| LogD at pH 7.4 | ~-2.0 | The distribution coefficient at physiological pH, reflecting the higher hydrophilicity of the ionized molecule. |

Theoretical Modeling of Molecular Interactions with Biological Substrates (Excluding Efficacy)

Theoretical modeling techniques, such as molecular docking and molecular dynamics, are instrumental in visualizing the interactions between a ligand and its biological target at an atomic level. nih.gov For nitrogen-containing bisphosphonates (N-BPs), the primary biological substrate is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.govscienceopen.com

Computational models and crystal structures of related compounds reveal that the P-C-P backbone of bisphosphonates is critical for binding to the enzyme. acs.org The phosphonate groups of this compound are predicted to form strong electrostatic and hydrogen-bonding interactions with the active site of FPPS. scienceopen.com These interactions are mediated by coordination with positively charged magnesium ions (Mg²⁺) and key amino acid residues within the enzyme's active site. plos.org This binding mode mimics that of the natural substrate, geranyl pyrophosphate.

The nitrogen-containing heterocyclic ring of N-BPs like risedronate is another crucial element for binding. nih.gov Theoretical models show that the protonated pyridinium ring of the risedronate moiety can form a cation-π interaction with aromatic residues, such as tyrosine, in the FPPS active site. nih.gov This interaction significantly contributes to the stability of the ligand-protein complex. The monoethyl ester group, being more hydrophobic than the corresponding hydroxyl group in risedronic acid, likely engages in hydrophobic interactions with nonpolar pockets within the active site. Molecular dynamics simulations can further confirm the stability of these protein-ligand complexes over time. nih.gov

Table 2: Key Predicted Molecular Interactions of this compound with FPPS

| Molecular Moiety of this compound | Interacting Component in FPPS Active Site | Type of Interaction |

| Phosphonate Groups | Magnesium ions (Mg²⁺), Lysine, Arginine residues | Metal Coordination, Ionic Bonds, Hydrogen Bonds plos.orgscienceopen.com |

| Pyridinium Ring | Tyrosine residue | Cation-π Interaction nih.gov |

| Ethyl Ester Group | Nonpolar amino acid residues | Hydrophobic Interactions plos.org |

Contribution to Understanding Bisphosphonate Synthesis Purity

The synthesis of risedronic acid can result in the formation of various related substances and impurities. This compound is a potential byproduct, particularly if ethanol (B145695) is used as a solvent or is present during the manufacturing process. The presence and quantity of this monoester can serve as an indicator of the purity and consistency of the synthesized risedronic acid. By studying the formation of such esters, researchers can refine and optimize synthesis pathways to minimize impurities and enhance the quality of the final active pharmaceutical ingredient.

Utility as a Reference Standard in Analytical Chemistry

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. spectrumchemical.com this compound serves as a certified reference material for quality control in pharmaceutical laboratories. sigmaaldrich.comiaea.org Its availability allows for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify this specific impurity in batches of risedronic acid. This ensures that pharmaceutical formulations meet stringent purity requirements set by regulatory bodies.

Academic Relevance in Structure-Property Relationship Studies of Bisphosphonate Analogs

The study of bisphosphonate analogs, including their esters, is fundamental to understanding structure-activity relationships (SAR). nih.gov By modifying the structure of risedronic acid, for instance, through the esterification of one of the phosphonate groups to form the monoethyl ester, researchers can investigate how such changes affect the compound's physicochemical properties. rsc.org These studies can provide insights into factors influencing bone-binding affinity, a key determinant of the efficacy of bisphosphonates. nih.gov Research has shown that modifications to the R1 and R2 side chains of the core bisphosphonate structure can significantly alter its antiresorptive potency and affinity for bone mineral. nih.gov While specific studies on the monoethyl ester are not widely published, the principles of SAR suggest that its properties would differ from the parent acid, contributing to the broader academic understanding of this class of drugs.

Potential as a Precursor for Novel Bisphosphonate Derivatives in Research

Esterified bisphosphonates can serve as valuable intermediates or precursors in the synthesis of novel derivatives. nih.gov The monoethyl ester of risedronic acid, with its modified polarity, could be more soluble in organic solvents compared to the highly polar parent acid, potentially facilitating certain chemical reactions. nih.gov This could allow for further chemical modifications to create new bisphosphonate analogs with potentially altered biological activities or pharmacokinetic profiles. nih.govnih.gov The development of more lipophilic and biodegradable derivatives of bisphosphonates is an area of ongoing research interest. nih.gov

Insights into Metabolic Transformations of Risedronic Acid (Theoretical Chemical Perspective)

From a theoretical chemical perspective, the study of this compound can offer insights into the potential metabolic pathways of risedronic acid. While bisphosphonates like risedronic acid are generally considered to be metabolically stable and not subject to significant enzymatic hydrolysis, the theoretical possibility of ester formation in vivo can be considered. drugbank.comnih.gov The P-C-P backbone of bisphosphonates is highly resistant to breakdown. drugbank.com However, understanding the chemical behavior of potential metabolites, even if they are not formed in significant amounts, is an important aspect of comprehensive drug characterization. The study of the monoethyl ester can help to predict the behavior of any ester-containing metabolites that might theoretically be formed.

Conclusion

Risedronic Acid Monoethyl Ester is a chemically significant molecule that sits (B43327) at the intersection of organophosphorus chemistry and bisphosphonate research. Its synthesis, characterization, and reactivity provide a rich area for chemical exploration. A thorough understanding of its fundamental chemical properties is essential for its use in further scientific inquiry, particularly in the design and synthesis of novel chemical entities with tailored properties.

Future Directions and Emerging Research Avenues

Development of "Green Chemistry" Synthetic Routes for Monoethyl Ester

The principles of "green chemistry" are increasingly influencing the synthesis of pharmaceutical intermediates and active compounds, including phosphonate (B1237965) esters. Research is actively exploring more environmentally benign methods to produce these molecules, moving away from harsh reagents and volatile organic solvents.

Recent developments in phosphonate synthesis highlight several sustainable strategies that could be adapted for Risedronic Acid Monoethyl Ester:

Solvent-Free and Water-Based Reactions: The use of water as a solvent is highly desirable due to its low cost, non-flammability, and environmental compatibility. rsc.org Rhodium-catalyzed 1,4-conjugate additions of arylboronic acids to vinylidenebisphosphonate esters have shown higher yields and easier product isolation in water compared to organic solvents. rsc.org Additionally, solvent-free synthesis conditions, often assisted by microwave or ultrasound, are being developed for various phosphonates, reducing solvent waste. rsc.org

Greener Catalysts and Reagents: The use of hydrogen peroxide as an oxidizing agent is a key feature of green epoxidation methods, as its only byproduct is water. beilstein-archives.org For instance, a method using hydrogen peroxide with sodium tungstate (B81510) in a methanol-water system provides an efficient and environmentally friendly route to epoxy bisphosphonates. beilstein-archives.orgresearchgate.net Catalytic systems like KI/K2CO3 in polyethylene (B3416737) glycol (PEG-400) offer a benign alternative for synthesizing benzyl (B1604629) phosphonates, avoiding toxic solvents and reactive metals. frontiersin.orgnih.gov

Energy-Efficient Methods: Ultrasound-assisted and microwave-promoted syntheses are considered eco-friendly as they transfer energy directly and efficiently to the reaction mixture, often leading to shorter reaction times and higher yields under milder conditions. rsc.org Visible-light-driven methods are also emerging as a sustainable technique for incorporating phosphonate esters into polymers. isct.ac.jp

These green approaches not only minimize environmental impact but also can lead to safer and more cost-effective production processes for phosphonate esters like this compound.

Advanced Analytical Techniques for Trace-Level Detection

The detection and quantification of bisphosphonates and their esters, such as this compound, in biological and environmental matrices present a significant analytical challenge due to their high polarity and structural similarity to endogenous compounds. nih.gov Consequently, research is focused on developing highly sensitive and selective analytical methods.

Current and Emerging Techniques:

| Technique | Description | Advantages | Detection Limits |

| LC-MS/MS with Derivatization | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool. Derivatization, for example with diazomethane (B1218177) or trimethylsilyl (B98337) diazomethane (TMS-DAM), converts the polar analytes into less polar derivatives. nih.govunimi.it This improves chromatographic retention on reverse-phase columns and enhances ionization efficiency. nih.govunimi.it | High sensitivity and selectivity, enabling quantification at pg/mL levels. nih.gov | pg/mL level in serum and urine. nih.gov |

| Ion Chromatography-Mass Spectrometry (IC-MS) | IC is well-suited for separating highly polar compounds like bisphosphonates without the need for derivatization. lcms.cz Coupling IC with MS provides the necessary selectivity for complex matrices. lcms.cz | Avoids time-consuming derivatization steps, offers good chromatographic selectivity. lcms.cz | Not explicitly stated for this compound, but offers high sensitivity. |

| Hydrophilic Interaction Chromatography (HILIC)-MS | HILIC is another technique used for the analysis of polar compounds without derivatization. wiley.com It allows for the separation of phosphonates prior to MS detection. wiley.com | Good peak resolution for standard samples with low salt concentrations. wiley.com | Not specified, but suitable for trace analysis. |

| Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) | This technique separates bisphosphonates via ion chromatography and detects the phosphorus atom using ICP-MS. researchgate.net | Provides element-specific detection, which is highly selective for phosphorus-containing compounds. researchgate.net | Achieved detection limits of 0.05-0.20 mg/L for related bisphosphonates. researchgate.net |

The development of these advanced hyphenated techniques is crucial for pharmacokinetic studies, environmental monitoring, and understanding the metabolic fate of this compound. nih.govpostnova.com

Comprehensive Computational Studies for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the molecular properties of bisphosphonates and their esters. researchgate.net These studies offer deep insights into structure, stability, and reactivity that are often difficult to obtain through experimental methods alone.

Areas of Computational Investigation:

Structural and Electronic Properties: DFT calculations can determine the stable conformations, geometric parameters, and electronic properties of this compound in different environments (e.g., gas phase, aqueous solution). researchgate.netresearchgate.net This information is fundamental to understanding its behavior.

Interaction with Biological Targets: Molecular modeling and docking studies are used to explore the binding of bisphosphonates to their enzymatic targets, such as farnesyl diphosphate (B83284) synthase (FPPS). researchgate.netaacrjournals.org These models help to elucidate the specific molecular interactions, like hydrogen bonds and electrostatic interactions, that are responsible for the compound's biological activity. core.ac.uknih.gov For instance, modeling has shown that the pyridyl nitrogen of risedronate forms a key hydrogen bond within the enzyme's binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR and pharmacophore modeling can predict the biological activity of a series of related compounds based on their three-dimensional structures. nih.govillinois.edu These models help to identify the key structural features required for potent activity and can guide the design of new, more effective analogues. illinois.edu

These computational approaches provide a molecular-level rationale for the observed properties and biological activities of phosphonates, accelerating the design and development of new therapeutic agents. researchgate.netresearchgate.net

Exploration of its Role in Bioremediation or Environmental Chemistry

The environmental fate and potential applications of phosphonates, a class to which this compound belongs, are areas of growing interest. ijset.in Due to their chemical stability, particularly the strong C-P bond, phosphonates are resistant to chemical hydrolysis and thermal decomposition. msu.ru

Environmental Behavior and Potential Roles:

Interaction with Surfaces: Phosphonates exhibit a strong interaction with surfaces, which leads to their significant removal from water in both natural and engineered systems through adsorption to minerals and sludge. ijset.inresearchgate.net

Biodegradation: While generally resistant to degradation, some microorganisms have evolved pathways to break the C-P bond and utilize phosphonates as a phosphorus source, especially under phosphate-limited conditions. msu.ruwikipedia.orgnih.gov The C-P lyase enzyme complex is a key mechanism for the degradation of a broad range of phosphonates in bacteria. nih.govresearchgate.net However, the large, negatively charged, and metal-complexed phosphonates used in industrial applications are less readily biodegradable than naturally occurring phosphonates. wikipedia.org

Photodegradation: The iron (III) complexes of some phosphonates are susceptible to rapid photodegradation, breaking them down into simpler products. ijset.inresearchgate.net

Bioremediation Potential: The ability of certain bacteria to metabolize phosphonates opens up possibilities for bioremediation strategies to treat wastewaters containing these compounds. msu.ruresearchgate.net Research into the microbial ecology and enzymatic pathways of phosphonate degradation is essential for developing practical applications in environmental protection. msu.ru

While specific studies on the bioremediation potential of this compound are not widely available, the broader research on phosphonates suggests that understanding its environmental interactions and biodegradability is a critical future research direction. ijset.inomedit-normandie.fr

Q & A

Basic: What experimental design considerations are critical for synthesizing and characterizing Risedronic Acid Monoethyl Ester?

Answer:

Synthesis protocols must ensure reproducibility by detailing reaction conditions (e.g., solvent polarity, temperature gradients), purification methods (e.g., column chromatography, crystallization), and spectroscopic validation (e.g., NMR, FTIR). For characterization, include:

- Purity assessment : Use HPLC with UV detection (λ = 210–280 nm) and report retention times relative to standards.

- Structural confirmation : Assign peaks in - and -NMR spectra to specific protons and carbons, cross-referenced with computational models (e.g., DFT calculations) .

- Thermal stability : Perform TGA/DSC to identify decomposition thresholds under inert atmospheres.

Table 1 : Example NMR Data for this compound

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ester methyl | 1.25 | Triplet | 3H |

| Olefinic protons | 6.40 | Doublet | 2H |

Advanced: How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vitro models?

Answer:

Contradictions often arise from variations in assay conditions or cellular models. Mitigate these by:

- Standardizing protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method) and permeability assays (e.g., Caco-2 monolayers) .

- Validating models : Compare results across primary cell lines (e.g., hepatocytes) and immortalized lines (e.g., HEK293), reporting inter-model variability using coefficient of variation (CV > 15% indicates significant bias).

- Statistical reconciliation : Apply ANOVA with post-hoc Tukey tests to identify outlier datasets. For example, discrepancies in IC values may stem from differences in ATP levels in cytotoxicity assays .

Basic: What analytical methodologies are recommended for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 245 → 127 for the ester).

- Calibration curves : Prepare in triplicate across 3–5 orders of magnitude, reporting R > 0.99 and LOD/LOQ values .

- Matrix effects : Evaluate ion suppression/enhancement using post-column infusion and correct with stable isotope-labeled internal standards .

Advanced: How should researchers address conflicting hypotheses about the osteoclast inhibition mechanism of this compound?

Answer:

Conflicting hypotheses (e.g., competitive vs. non-competitive enzyme inhibition) require:

- Kinetic assays : Perform Michaelis-Menten analyses with varying substrate concentrations. A linear Lineweaver-Burk plot suggests competitive inhibition.

- Structural docking : Use cryo-EM or X-ray crystallography to map binding interactions with RANKL or cathepsin K, comparing binding energies (ΔG) to bisphosphonate analogs .

- Pathway analysis : Integrate RNA-seq data to identify differentially expressed genes (e.g., NFATc1, TRAP) in osteoclast precursors treated with the compound .

Basic: What are the best practices for ensuring reproducibility in stability studies of this compound?

Answer:

- Forced degradation : Expose the compound to accelerated conditions (40°C/75% RH, acidic/alkaline hydrolysis, oxidative stress) and monitor degradation products via UPLC-PDA.

- Validation parameters : Include specificity, precision (%RSD < 2%), and robustness (e.g., ±5% organic phase variation) per ICH Q2(R1) guidelines .

- Data reporting : Tabulate degradation kinetics (e.g., t values) and structural elucidation of major impurities (e.g., free acid derivatives) .

Advanced: How can computational models enhance the design of this compound derivatives with improved bioavailability?

Answer:

- QSAR modeling : Train models on logP, polar surface area (PSA), and hydrogen-bonding descriptors to predict absorption (%F). Validate with leave-one-out cross-validation (Q > 0.6) .

- Molecular dynamics : Simulate esterase-mediated hydrolysis in physiological buffers to identify hydrolysis-resistant substituents (e.g., cyclopropyl vs. ethyl groups) .

- ADMET profiling : Use tools like SwissADME to flag potential CYP450 inhibitors or hERG blockers early in derivative design .

Basic: What statistical methods are essential for validating dose-response relationships in preclinical studies of this compound?

Answer:

- Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) to estimate EC, Hill slope, and efficacy (E).

- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Power analysis : Pre-calculate sample sizes (n ≥ 6) to ensure 80% power for detecting 20% effect size differences .

Advanced: What strategies can reconcile discrepancies between in silico predictions and experimental binding affinities for this compound?

Answer:

- Ensemble docking : Run simulations across multiple protein conformations (e.g., from MD trajectories) to account for receptor flexibility .

- Solvent corrections : Apply implicit solvent models (e.g., GB/SA) to docking scores to improve correlation with experimental ΔG values.

- Validation cohorts : Compare predictions against SPR or ITC data from orthogonal assays, reporting mean absolute error (MAE < 1.5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.